![molecular formula C16H15ClO4 B3006535 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 872197-26-7](/img/structure/B3006535.png)

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzoic acid derivatives is well-documented in the provided papers. For instance, the synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid involves starting from o-vanillin acetate and proceeding through various intermediates, including a migration of the ethoxycarbonyl group . Similarly, the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids is achieved through the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid . These methods suggest that the synthesis of "4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid" could involve similar condensation reactions or functional group transformations.

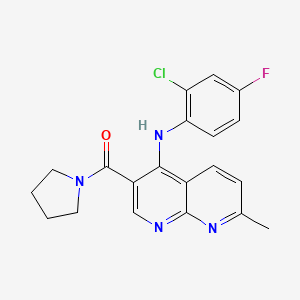

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, as indicated by the crystallographic studies of compounds such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid . These compounds exhibit specific crystalline structures and form carboxyl dimers. While the exact structure of "this compound" is not provided, it is likely that it would also exhibit a well-defined crystalline structure, potentially forming similar dimers or other intermolecular interactions.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide examples of reactions involving similar compounds. For instance, the intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids under the influence of acetic anhydride suggests that "this compound" could also undergo similar cyclization or other reactions depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid, from ethyl 2-pentenoate and ethyl acetoacetate , indicates that the introduction of substituents like chloro, ethoxy, and hydroxy groups can significantly affect the acidity, solubility, and reactivity of the benzoic acid core. Therefore, "this compound" would likely exhibit unique solubility and reactivity profiles due to its specific substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has been utilized in the synthesis of various heterocyclic compounds. A noteworthy application involves its use in waste-free synthesis methods for condensed heterocyclic compounds, facilitated by rhodium-catalyzed oxidative coupling with alkynes. This process efficiently yields isocoumarin derivatives, some of which exhibit solid-state fluorescence, showcasing its potential in creating compounds with unique properties (Shimizu, Hirano, Satoh, & Miura, 2009).

Environmental Chemistry

In environmental chemistry, this compound plays a role in the study of chlorination processes. One study explored the chlorination of fulvic acid (FA) using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide, leading to the formation of chlorinated groups within the macromolecules. The research aimed to understand the exo-enzymatically mediated chlorination of FA, which is relevant to the detection of chlorinated groups in soil and surface water samples (Niedan, Pavasars, & Oberg, 2000).

Water Treatment Applications

The compound has been linked to water treatment applications, particularly in the degradation of pollutants. For instance, the electrochemical oxidation of dihydroxybenzoic acid at a platinized titanium electrode, a process relevant for disinfecting water contaminated by industrial synthetic processes, has been studied. The research focuses on alternative degradation techniques for pollutants, highlighting the importance of finding environmentally friendly solutions for water treatment (de Lima Leite, Cognet, Wilhelm, & Delmas, 2003).

Polymer Science

In polymer science, the compound is significant in the synthesis and characterization of polyaniline doped by a new class of dopants, including benzoic acid and substituted benzoic acids. This research provides insights into the electrical conductivity and other properties of doped polyaniline, opening doors to potential applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYBJCRUPCWYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

![N-ethyl-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B3006455.png)

![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)

![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)

![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)